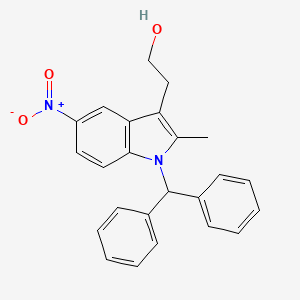
1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the alkylation of indole-3-ethanol with diphenylmethyl chloride in the presence of a base, followed by nitration to introduce the nitro group at the 5-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin).
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various indole derivatives.
1H-Indole-3-ethanol: A simpler analog without the diphenylmethyl and nitro groups.
Uniqueness
1H-Indole-3-ethanol, 1-(diphenylmethyl)-2-methyl-5-nitro- is unique due to the presence of the diphenylmethyl and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
872675-13-3 |
|---|---|
Fórmula molecular |
C24H22N2O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-(1-benzhydryl-2-methyl-5-nitroindol-3-yl)ethanol |
InChI |
InChI=1S/C24H22N2O3/c1-17-21(14-15-27)22-16-20(26(28)29)12-13-23(22)25(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24,27H,14-15H2,1H3 |
Clave InChI |
BCUDOZMPAHVOML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


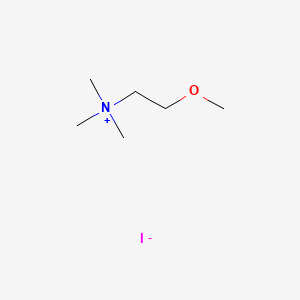
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
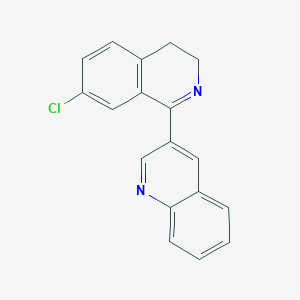
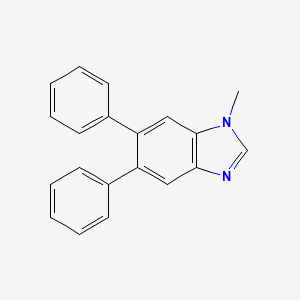
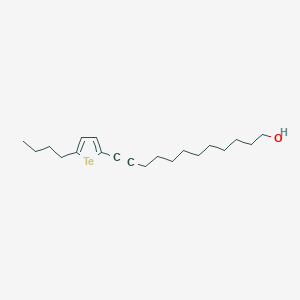

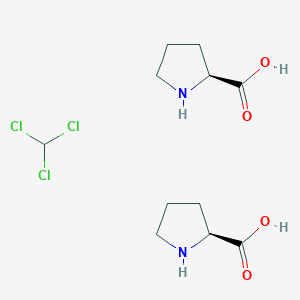
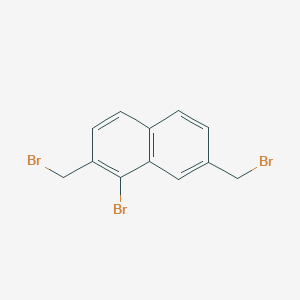

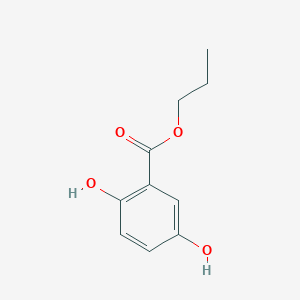
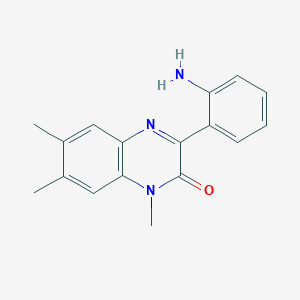
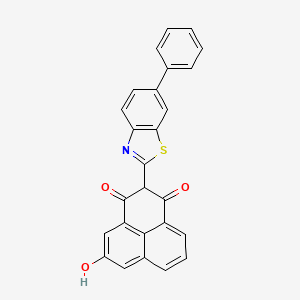
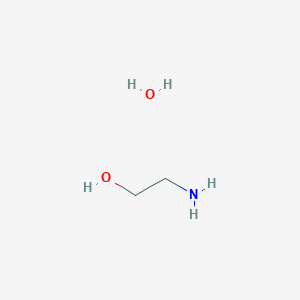
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
